2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine core. The structure features a 2-phenylethyl substituent at position 3 of the pyrimidine ring and an N-(4-methoxyphenyl)acetamide group at position 1. The 4-methoxyphenyl moiety enhances lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C27H23N3O5 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-34-20-13-11-19(12-14-20)28-23(31)17-30-24-21-9-5-6-10-22(21)35-25(24)26(32)29(27(30)33)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,31) |
InChI Key |
PCPKKCRNEWIUMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This method allows for the efficient synthesis of benzofuro[3,2-b]pyridines, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Scientific Research Applications
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzofuro and pyrimidinone moieties allow it to bind to various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Below is a comparative analysis of structurally related benzofuropyrimidine derivatives, focusing on substituent variations and their implications:
*Calculated molecular weight based on formula C₂₈H₂₃N₃O₅.
Key Findings:
The 4-methoxyphenyl group (target compound) balances lipophilicity better than 2-methoxy () or trifluoromethyl () substituents, which may improve oral bioavailability .
Steric and Electronic Modifications: Bulky R2 groups (e.g., 2-ethyl-6-methylphenyl in ) reduce binding affinity to compact active sites, whereas 4-methoxyphenyl (target) offers moderate steric hindrance .
Synthetic Accessibility :
- Compounds with simpler acetamide groups (e.g., unsubstituted -NH2 in ) are easier to synthesize but lack tailored pharmacokinetic properties .
- The target compound’s synthesis likely parallels methods in , involving condensation of 2-phenylethylamine with a benzofuropyrimidine precursor, followed by acetylation with 4-methoxyphenyl isocyanate .
ADMET Predictions :
Biological Activity
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that may interact with various biological targets, making it a candidate for therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H22N3O4 |
| Molecular Weight | 462.48 g/mol |
| IUPAC Name | 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide |
| CAS Number | 1351780-16-9 |
Structural Insights
The compound's structure includes a benzofuro-pyrimidine core, which is known for its diverse biological activities. The presence of the methoxyphenyl and phenylethyl groups may enhance its interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular functions.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this one. For instance, research on related benzofuro-pyrimidines has demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study conducted on MCF7 breast cancer spheroids showed that related compounds exhibited a cytotoxicity rate exceeding 70% at certain concentrations. This suggests the potential of these compounds in cancer therapy.
Antimicrobial Activity
Preliminary assessments indicate that this compound may possess antimicrobial properties. Testing against common pathogens revealed moderate inhibition zones, indicating its potential as an antimicrobial agent.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro...] | Benzofuro-Pyrimidine | High | Moderate |
| 5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl) | Pyrrolo-Pyrimidine | Moderate | Low |
| (-)-Epicatechin gallate | Flavonoid | Low | High |
This table illustrates how the compound stands out in terms of anticancer activity compared to others while showing moderate antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
